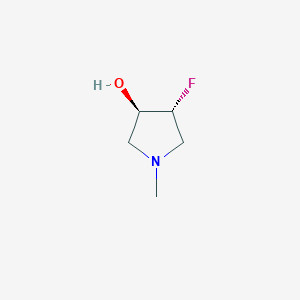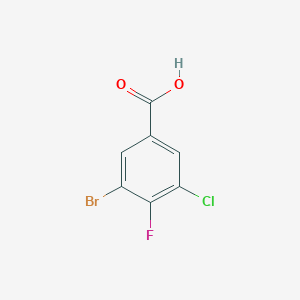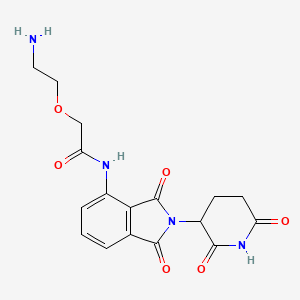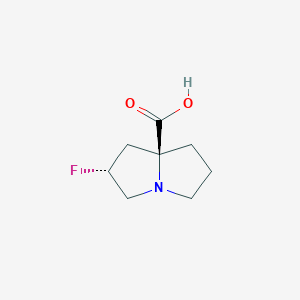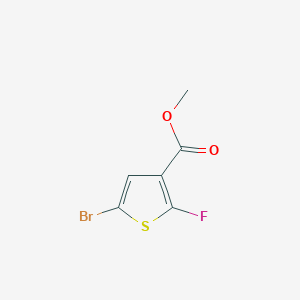
2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol is an organic compound with the molecular formula C9H9Cl2FOS. This compound is characterized by the presence of dichloro, fluoro, and methylthio groups attached to a phenyl ring, along with an ethanol moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol typically involves the reaction of 4-fluoro-3-(methylthio)benzaldehyde with chloroform and a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of functional groups like dichloro and fluoro enhances its reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethane
- 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanone
- 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanoic acid
Uniqueness
2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both dichloro and fluoro groups enhances its stability and makes it a valuable intermediate in various chemical syntheses.
Propiedades
Fórmula molecular |
C9H9Cl2FOS |
|---|---|
Peso molecular |
255.14 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(4-fluoro-3-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl2FOS/c1-14-7-4-5(2-3-6(7)12)8(13)9(10)11/h2-4,8-9,13H,1H3 |
Clave InChI |
MLURSVNTDLUAIQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1)C(C(Cl)Cl)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


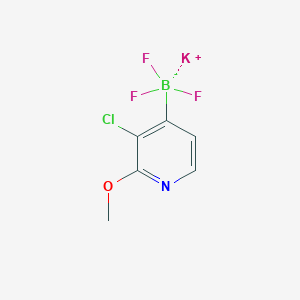
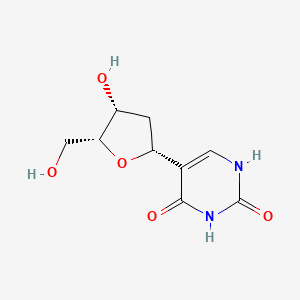
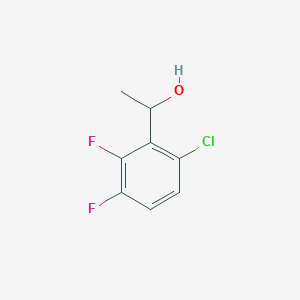

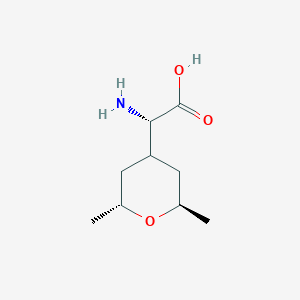

![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)
